Methyl 3-phenylpropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSRLKKXPQSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059271 | |
| Record name | Benzenepropanoic acid, methyl ester | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour | |
| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
91.00 to 92.00 °C. @ 4.00 mm Hg | |
| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.045 | |
| Record name | Methyl 3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-25-3 | |
| Record name | Methyl 3-phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-phenylpropionate | |
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| Record name | Methyl 3-phenylpropionate | |
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| Record name | Methyl 3-phenylpropionate | |
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| Record name | Benzenepropanoic acid, methyl ester | |
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| Record name | Benzenepropanoic acid, methyl ester | |
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| Record name | Methyl 3-phenylpropionate | |
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| Record name | METHYL 3-PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Methyl 3-phenylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030060 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Methyl 3 Phenylpropionate
Esterification Pathways of 3-Phenylpropionic Acid with Methanol (B129727)
The most direct route to methyl 3-phenylpropionate (B1229125) is the esterification of 3-phenylpropionic acid with methanol. This transformation can be achieved through several catalytic methods, each with distinct advantages and mechanistic features.
The classical approach for synthesizing methyl 3-phenylpropionate is the Fischer-Speier esterification, which involves reacting 3-phenylpropionic acid with methanol in the presence of a strong acid catalyst.
Mechanism: The reaction mechanism proceeds through a series of equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the 3-phenylpropionic acid, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Optimization: Since Fischer esterification is an equilibrium-controlled process, its optimization focuses on shifting the equilibrium towards the product side. Key parameters include:
Molar Ratio of Reactants: Using an excess of methanol is a common strategy to drive the reaction forward.
Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. However, excessively high concentrations can lead to side reactions and purification challenges. researchgate.net
Water Removal: The continuous removal of water, a byproduct, is crucial for achieving high yields. This can be done by azeotropic distillation or using a dehydrating agent.
Temperature: Higher temperatures increase the reaction rate, but must be controlled to prevent degradation of reactants or products. researchgate.net
Studies on similar esterifications have shown that the structure of the alcohol and carboxylic acid significantly impacts the reaction rate. Primary alcohols like methanol react most rapidly. sciencemadness.org
| Parameter | Condition | Rationale |
| Reactants | 3-Phenylpropionic Acid, Methanol | Direct precursors for the target ester. |
| Catalyst | Sulfuric Acid (H₂SO₄) | Traditional, effective homogeneous acid catalyst. |
| Molar Ratio | Excess Methanol | Shifts equilibrium towards product formation. sciencemadness.org |
| Temperature | Reflux | Increases reaction rate. |
| Byproduct Removal | Not specified, but crucial | Drives equilibrium to completion. researchgate.net |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, have been successfully employed for the synthesis of this compound.
Biocatalytic Approaches: Whole-cell biocatalysts and isolated enzymes are used for this esterification. For instance, biomass from the yeast Yarrowia lipolytica has proven to be an effective whole-cell biocatalyst. In a study, Y. lipolytica biomass was used to catalyze the esterification of 3-phenylpropionic acid, achieving a remarkable conversion of 95% after 24 hours. mdpi.com This performance was comparable to that of the commercially available isolated enzyme, Candida antarctica lipase (B570770) B (CALB), which reached over 90% conversion in just 4 hours. mdpi.com
These enzymatic reactions are typically performed under mild conditions (e.g., 37°C in an organic solvent like isooctane), which minimizes energy consumption and reduces the formation of byproducts. mdpi.com
Stereoselectivity Studies: While 3-phenylpropionic acid itself is achiral, enzymatic methods are renowned for their high stereoselectivity when applied to chiral substrates. In related studies involving the kinetic resolution of racemic 3-arylcarboxylic acids, lipases such as those from Pseudomonas cepacia (Amano PS) have demonstrated excellent enantioselectivity. mdpi.comsci-hub.ru These enzymes selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.com This highlights the potential of biocatalysis for producing enantiomerically pure derivatives of 3-phenylpropionic acid if a chiral center is introduced into the molecule.
| Biocatalyst | Substrate | Conversion | Time (h) | Reference |
| Yarrowia lipolytica W29 biomass | 3-Phenylpropanoic Acid | 95% | 24 | mdpi.com |
| Candida antarctica lipase B (CALB) | 3-Phenylpropanoic Acid | >90% | 4 | mdpi.com |
Research into new catalytic systems aims to overcome the limitations of traditional acid catalysts, such as harsh reaction conditions, corrosion, and difficult separation.
One notable advancement is the use of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) as a catalyst. This system, when used with a base like triethylamine (B128534) in methanol, facilitates the esterification of 3-phenylpropionic acid under significantly milder conditions (25–40°C). This method achieves high yields of 85–95% over 12–24 hours, avoids the use of strong, corrosive acids, and simplifies the purification process.
Heterogeneous catalysts are also being explored. For example, a TiO₂-supported Rhenium catalyst (Re/TiO₂) has been studied for its high chemoselectivity in the hydrogenation of carboxylic acid derivatives, indicating a trend towards developing robust, recyclable solid catalysts for various transformations of esters and their precursors. ebi.ac.uk
| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine dibromide (Ph₃PBr₂) / Methanol | Triethylamine | 25-40 | 12-24 | 85-95 |
Alternative Synthetic Routes to this compound
Besides direct esterification, this compound can be synthesized through other routes that build or modify the carbon skeleton.
A prominent alternative route involves the hydrogenation of the carbon-carbon double bond in cinnamic acid or its esters.
Reaction Pathway: This synthesis can be performed in two main ways:
Esterification followed by Hydrogenation: Cinnamic acid is first esterified with methanol to produce methyl cinnamate (B1238496). The double bond in methyl cinnamate is then selectively hydrogenated to yield this compound.
Concurrent Hydrogenation and Esterification: Cinnamic acid is hydrogenated in methanol as the solvent. Under certain catalytic conditions, the carboxylic acid is esterified simultaneously with the reduction of the double bond. dicp.ac.cnrsc.org
Palladium-based catalysts are highly effective for this transformation. For example, a palladium complex with a [2.2]paracyclophane-based N-heterocyclic carbene ligand has been shown to catalyze the hydrogenation of both cinnamic acid and methyl cinnamate to this compound in methanol at room temperature and atmospheric hydrogen pressure. dicp.ac.cnrsc.org
| Substrate | Catalyst | Conditions | Product | Reference |
| Cinnamic Acid | Pd-NHC Complex | H₂ (1 atm), MeOH, rt | This compound | dicp.ac.cnrsc.org |
| Methyl Cinnamate | Pd-NHC Complex | H₂ (1 atm), MeOH, rt | This compound | dicp.ac.cnrsc.org |
| Ethyl Cinnamate | Not specified | Hydrogenation | Ethyl 3-phenylpropionate | scilit.com |
Multi-step syntheses involving aldol-type condensations followed by decarboxylation steps also provide access to the 3-phenylpropionate skeleton.
Knoevenagel Condensation Route: A well-documented approach is the Knoevenagel condensation of benzaldehyde (B42025) with malonic acid. up.ac.za
Condensation: Benzaldehyde and malonic acid undergo a base-catalyzed Knoevenagel condensation to form 3-phenyl-2-propenoic acid (cinnamic acid).
Decarboxylation: This intermediate is often decarboxylated upon heating to yield cinnamic acid.
Esterification and Hydrogenation: The resulting cinnamic acid is then esterified to methyl cinnamate and subsequently hydrogenated, as described in the previous section, to afford this compound.
Aldol Condensation Route: A more direct, albeit different, aldol-based approach involves the condensation of benzaldehyde with methyl acrylate. The resulting β-hydroxy ester intermediate can then be processed to yield the target compound, although this route is less commonly detailed for this compound specifically compared to the Knoevenagel pathway.
Transesterification Strategies Utilizing Tin-based Catalysts
Transesterification represents a key industrial strategy for the synthesis of this compound, valued for its high efficiency and minimal byproduct formation. Among the various catalysts employed for this transformation, tin-based compounds have demonstrated notable utility. For instance, butylstannonic acid has been identified as an effective catalyst for the transesterification of various carboxylic esters. researchgate.net The process involves converting other esters into this compound in the presence of the tin catalyst. This method is particularly advantageous for large-scale industrial production. However, it is worth noting that in related fields, such as the synthesis of hindered phenol (B47542) antioxidants via transesterification, there is a move away from organic tin catalysts due to concerns about their impact on human health and the environment. google.com
Multi-step Synthetic Route Analysis: Cost, Technical Difficulty, and Environmental Impact
A comprehensive evaluation of different multi-step pathways to synthesize this compound is crucial for industrial application, balancing economic, practical, and ecological factors. A study comparing three distinct three-step routes highlights the trade-offs inherent in chemical synthesis. up.ac.za The objective of the analysis was to recommend the most suitable route for a hypothetical company based on experimental evaluation of cost, technical challenge, and environmental impact. up.ac.za
The three evaluated routes were:
Route A: A Knoevenagel condensation, followed by esterification and subsequent hydrogenation.
Route B: An Arbuzov reaction, followed by a Horner-Wadsworth-Emmons olefination and catalytic hydrogenation.
Route C: A Heck reaction followed by hydrogenation. up.ac.za
The analysis revealed that no single route was superior in all aspects, presenting a complex decision for implementation. up.ac.za The cost assessment included not only the price of starting materials but also qualitative factors like energy and time consumption. up.ac.za Technical difficulty was assessed based on the challenges encountered during the experimental work, while the environmental impact was evaluated based on the reagents and solvents used in each step. up.ac.za
Table 1: Comparative Analysis of Synthetic Routes to this compound
| Factor | Route A (Knoevenagel) | Route B (Arbuzov/HWE) | Route C (Heck) |
|---|---|---|---|
| Cost | Analysis includes starting reagents, energy, and time consumption. up.ac.za | Analysis includes starting reagents, energy, and time consumption. up.ac.za | Analysis includes starting reagents, energy, and time consumption. up.ac.za |
| Technical Difficulty | Involves specific challenges related to the condensation and subsequent steps. up.ac.za | Presents technical issues associated with organophosphorus chemistry. up.ac.za | The primary technical challenge lies in the organometallic Heck coupling step. up.ac.za |
| Environmental Impact | Assessed based on the nature of solvents, reagents, and byproducts generated. up.ac.za | Assessed based on the nature of solvents, reagents, and byproducts generated. up.ac.za | Assessed based on the nature of solvents, reagents, and byproducts generated. up.ac.za |
Source: Data compiled from a study on multi-step synthetic route evaluation. up.ac.za
Mechanistic Elucidation of Reactions Involving this compound
Understanding the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and designing new ones. Its structure serves as a valuable model for studying the reactivity of aliphatic esters.
Self-Condensation Reactions Promoted by Bases (e.g., Sodium Methoxide)
The self-condensation of this compound in the presence of a strong base like sodium methoxide (B1231860) is a classic example of a Claisen condensation, yielding a β-keto ester. pearson.comsu.edu.pk This reaction is promoted, rather than catalyzed, by the base because a full equivalent is consumed in the process. su.edu.pk
The mechanism initiates with the abstraction of an acidic α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group) from a molecule of this compound by the strong base, sodium methoxide. pearson.comsu.edu.pk This deprotonation step results in the formation of a resonance-stabilized enolate ion. pearson.com This ester enolate is a potent nucleophile. su.edu.pk The newly formed enolate ion then attacks the electrophilic carbonyl carbon of a second molecule of this compound. su.edu.pkaskfilo.com This nucleophilic attack leads to the formation of a tetrahedral intermediate. su.edu.pk
Ni/IPr-Catalyzed Amidation: Oxidative Addition, Proton Transfer, and Reductive Elimination Mechanisms
Nickel catalysis has emerged as a powerful tool for the amidation of esters, including aliphatic variants like this compound. mdpi.comnih.gov Density Functional Theory (DFT) calculations have elucidated the mechanism for the amidation using a Ni/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system. The reaction proceeds through a sequence of oxidative addition, proton transfer, and reductive elimination. mdpi.comnih.gov
Oxidative Addition: The catalytic cycle begins with the Ni(0) catalyst cleaving the C-O bond of the this compound via an oxidative addition step. mdpi.comnih.gov This forms an acyl-nickel(II) intermediate. mdpi.com
Reductive Elimination: The final step is the reductive elimination from the LNi(acyl)(amino) intermediate. mdpi.comnih.gov This step forms the new C-N bond, producing the desired amide product and regenerating the active Ni(0) catalyst, which can then enter another catalytic cycle. mdpi.com
Table 2: Key Thermodynamic Data for Ni/IPr-Catalyzed Amidation of this compound
| Parameter | Value |
|---|---|
| Overall Free Energy Change (ΔG) | -1.8 kcal/mol nih.gov |
| Rate-Limiting Step | Proton Transfer mdpi.comnih.gov |
| Overall Free Energy Barrier | 16.9 kcal/mol mdpi.comnih.gov |
Source: Data from DFT computational studies. mdpi.comnih.gov
Ester-Amide Exchange Reaction Mechanisms
The conversion of esters to amides, or ester-amide exchange, is a fundamental transformation in organic synthesis. For a substrate like this compound, this reaction can be achieved through various catalytic systems, each with a distinct mechanism. Both metal-based catalysts and enzymes have been proven effective.
Studies involving zirconium(IV) tert-butoxide in conjunction with an activator, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have been used to catalyze the reaction between this compound and benzylamine. nih.gov Kinetic investigations using in situ FTIR spectroscopy revealed that the reaction rate has a first-order dependence on the concentrations of both the ester and the amine. nih.gov Further analysis by ¹H NMR spectroscopy during the reaction showed the formation of tert-butyl alcohol, suggesting the in-situ generation of a catalytically active zirconium complex. X-ray crystallography identified this active species as a novel, dimeric zirconium complex. nih.gov
Enzymatic catalysis offers a green alternative for ester-amide exchange. Lipases, such as Pseudomonas stutzeri lipase (PSL), have been shown to be efficient catalysts for the amidation of this compound, particularly with secondary amines. whiterose.ac.uk The generally accepted "ping-pong" mechanism for lipase catalysis involves the formation of an acyl-enzyme intermediate. sci-hub.se The serine residue in the lipase's active site attacks the ester, releasing methanol and forming a covalent intermediate. Subsequently, the amine attacks this intermediate to form the final amide product and regenerate the free enzyme. sci-hub.semdpi.com
| Catalytic System | Substrates | Key Mechanistic Features | Rate-Limiting Step | Energy Barrier (kcal/mol) |
|---|---|---|---|---|
| Zr(Ot-Bu)₄–HOAt | This compound, Benzylamine | Formation of a dimeric zirconium active catalyst. First-order kinetics in both ester and amine. nih.gov | Not explicitly determined. | Not determined. |
| Ni/IPr | This compound, Morpholine | Oxidative addition, proton transfer, reductive elimination sequence. mdpi.com | Proton Transfer mdpi.com | 16.9 mdpi.com |
| Pseudomonas stutzeri Lipase (PSL) | This compound, Secondary Amines | "Ping-pong" mechanism via a covalent acyl-enzyme intermediate. whiterose.ac.uksci-hub.se | Formation or breakdown of the acyl-enzyme intermediate. | Not determined. |
Computational Mechanistic Studies of Biocatalytic Transformations (e.g., Lipase-Catalyzed Aminolysis)
Computational chemistry provides powerful tools for investigating the mechanisms of enzyme-catalyzed reactions at a molecular level. For the lipase-catalyzed aminolysis of this compound, computational studies have been instrumental in understanding substrate specificity and reaction energetics. researchgate.net A notable example is the study of a lipase from Rhizorhabdus dicambivorans (Ndbn), which catalyzes the aminolysis of this compound with amines. researchgate.net This enzyme surprisingly shows higher conversion rates for aromatic amines (like aniline) than for aliphatic amines. researchgate.net Computational methods have been employed to unravel the mechanistic basis for this preference. researchgate.netuq.edu.au
Molecular dynamics (MD) simulations are used to model the dynamic behavior of the enzyme and its interaction with substrates over time. nih.gov For the Ndbn lipase, MD simulations revealed that aromatic amines adopt a more favorable orientation within the enzyme's active site compared to aliphatic amines when reacting with this compound. researchgate.net These simulations also showed that the catalytic distances between the reactive atoms are shorter for aromatic amines, facilitating a more efficient reaction. researchgate.net
Furthermore, MD simulations have been used to guide the engineering of lipases. uq.edu.au In one study, mutations were introduced into the lid domain and substrate tunnel of the Ndbn lipase. MD simulations of the engineered variant showed a more open lid conformation and an optimized amine tunnel, which enhanced the transport of substrates and products, leading to a 165-fold increase in catalytic efficiency for the amidation between o-toluidine (B26562) and methyl 3-phenylpropanoate. uq.edu.au In a different study on Candida antarctica lipase B (CALB), MD simulations mapped the entry pathway for the related 3-phenylpropionic acid into the active site. researchgate.net This revealed a two-step binding mechanism: the substrate first enters the active site pocket and then rotates into a conformation suitable for the catalytic reaction to proceed. researchgate.net
To investigate the chemical reaction itself, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. nih.govresearchgate.net In this approach, the region of the system where bond-breaking and bond-forming events occur (the QM region, e.g., the substrate and key catalytic residues) is treated with high-accuracy quantum mechanics, while the rest of the enzyme and solvent (the MM region) is treated with classical molecular mechanics. nih.govfrontiersin.org
For the Ndbn-catalyzed aminolysis of this compound, QM/MM calculations were performed to determine the energy barriers for the reaction with both aromatic and aliphatic amines. researchgate.net The results confirmed the experimental observations, showing a significantly lower reaction energy barrier for the aromatic amine (aniline) compared to its aliphatic counterpart. researchgate.net This lower barrier, combined with the favorable binding orientation identified by MD simulations, provides a comprehensive explanation for the enzyme's substrate preference at a molecular level. researchgate.net
| Computational Method | Enzyme System | Key Findings for this compound Transformation | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Ndbn Lipase | Revealed a more suitable orientation and shorter catalytic distances for aromatic amines in the active site. | researchgate.net |
| Molecular Dynamics (MD) | Engineered Ndbn Lipase | Showed a more open lid conformation and optimized amine tunnel, enhancing ligand transport. | uq.edu.au |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Ndbn Lipase | Calculated a lower reaction energy barrier for aromatic amines compared to aliphatic amines. | researchgate.net |
Oxidation Reactions of this compound (e.g., CuO-catalyzed with tert-butyl hydroperoxide)
This compound can undergo oxidation at the α-position to the ester group to yield valuable α-ketoesters. A practical method for this transformation involves the use of copper(II) oxide (CuO) as a catalyst with aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netresearchgate.net This reaction efficiently converts this compound into methyl 2-oxo-3-phenylpropanoate. researchgate.netresearchgate.net
The reaction is typically performed under solvent-free conditions at elevated temperatures. A notable challenge in this process is the formation of peroxide side products. However, a workup procedure involving treatment with pyridine (B92270) can effectively decompose these impurities, simplifying the purification of the desired α-ketoester product. researchgate.netresearchgate.net The proposed mechanism involves the initial oxidation of the substrate to an α-keto ester by the CuO/TBHP system, although the precise nature of the active copper species is not fully elucidated. sorbonne-universite.fr
| Parameter | Condition |
|---|---|
| Substrate | This compound (2.0 mmol) |
| Catalyst | CuO (0.2 mmol) |
| Oxidant | Aqueous tert-butyl hydroperoxide (6.0 mmol) |
| Temperature | 110 °C |
| Time | 4.5 hours |
| Workup | Treatment with pyridine to decompose peroxide byproducts. |
| Product | Methyl 2-oxo-3-phenylpropanoate |
Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 3 Phenylpropionate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Assessment
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and the quantitative assessment of sample purity. For methyl 3-phenylpropionate (B1229125), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of methyl 3-phenylpropionate displays distinct signals corresponding to the aromatic protons of the benzene (B151609) ring, the two methylene (B1212753) (-CH2-) groups of the propionate (B1217596) chain, and the methyl (-CH3) group of the ester. The aromatic protons typically appear as a complex multiplet in the range of 7.2-7.3 ppm. The two methylene groups are adjacent, resulting in spin-spin coupling. The protons on the carbon adjacent to the benzene ring (Cα) and the protons on the carbon adjacent to the carbonyl group (Cβ) each form a triplet. The methoxy (B1213986) protons appear as a sharp singlet, as they have no adjacent protons to couple with.
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum shows signals for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the two methylene carbons, and the methyl carbon.
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.28-7.18 | Multiplet | - |
| Methylene (C₆H₅-CH₂) | ~2.93 | Triplet | ~7.7 |
| Methylene (-CH₂-COO) | ~2.62 | Triplet | ~7.7 |
Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~173.3 |
| Quaternary Aromatic (C-Ar) | ~140.7 |
| Aromatic (CH-Ar, ortho/para) | ~128.4 |
| Aromatic (CH-Ar, meta) | ~126.2 |
| Methoxy (-OCH₃) | ~51.5 |
| Methylene (C₆H₅-CH₂) | ~35.7 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively establish the connectivity within the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the two triplet signals of the methylene groups (~2.93 ppm and ~2.62 ppm), confirming their adjacent positions in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It would show correlations between the proton signal at ~2.93 ppm and the carbon signal at ~35.7 ppm, the proton signal at ~2.62 ppm and the carbon signal at ~30.8 ppm, and the methoxy proton singlet at ~3.67 ppm with the carbon signal at ~51.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu It is crucial for piecing together the molecular fragments. Key correlations for this compound would include:
The methoxy protons (~3.67 ppm) to the carbonyl carbon (~173.3 ppm).
The methylene protons adjacent to the carbonyl (~2.62 ppm) to the carbonyl carbon (~173.3 ppm).
The methylene protons adjacent to the phenyl group (~2.93 ppm) to the quaternary aromatic carbon (~140.7 ppm).
While this compound itself is achiral, NMR spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of chiral molecules. scispace.com This is relevant in asymmetric syntheses where derivatives of 3-phenylpropionic acid might be produced. The principle involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid. doi.org These resulting diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for the integration of their unique signals to calculate the enantiomeric excess. acs.orgresearchgate.net Alternatively, a chiral solvating agent (CSA) can be used to form transient, non-covalent diastereomeric complexes that also exhibit separate NMR signals for each enantiomer. scispace.com
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. nih.gov
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. nih.govjmchemsci.com The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron impact (EI).
The resulting mass spectrum provides the molecular weight from the molecular ion peak ([M]⁺) and structural information from the fragmentation pattern. For this compound (molecular weight 164.20 g/mol ), the molecular ion peak is observed at m/z 164. The fragmentation is characteristic of esters and compounds with a benzene ring.
Key fragmentation pathways include:
McLafferty rearrangement: This is a common fragmentation for esters, leading to the loss of an alkene and the formation of a radical cation.
Loss of the methoxy group: Cleavage of the O-CH₃ bond results in a fragment at m/z 133 ([M-31]⁺).
Formation of the tropylium (B1234903) ion: The benzyl (B1604629) group can rearrange to the stable tropylium cation at m/z 91.
Benzylic cleavage: Cleavage of the bond between the two methylene groups can lead to a fragment at m/z 104, corresponding to the [C₈H₈O]⁺ ion. nih.gov
Interactive Table 3: Characteristic GC-MS (EI) Fragments for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
|---|---|---|
| 164 | Moderate | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |
| 105 | Moderate | [C₇H₅O]⁺ |
| 104 | High | [C₈H₈O]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Source: PubChem CID 7643. nih.gov Relative intensities can vary between instruments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of specific metabolites in complex biological matrices like plasma or serum. nih.govnih.govprinceton.edu this compound has been identified as a human metabolite. nih.gov
In a typical targeted metabolomics workflow, the compound is first separated from other matrix components using liquid chromatography. It then enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 165) is selected. This precursor ion is then fragmented, and a specific, characteristic product ion is monitored for detection and quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for the detection of the analyte at very low concentrations. nih.gov This capability is crucial for studying the role of metabolites like this compound in various biochemical pathways. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Identification of Degradation Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds by providing highly accurate mass measurements. measurlabs.comresearchgate.net This precision allows for the determination of elemental compositions, which is critical in identifying unknown degradation products of this compound that may form under various environmental or industrial stressors. mdpi.comtandfonline.com Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers can distinguish between molecules with very similar nominal masses, offering unambiguous identification. researchgate.net
In a typical degradation study, this compound would be subjected to stress conditions like hydrolysis, oxidation, or photolysis. mdpi.com The resulting mixture is then analyzed, often by coupling liquid chromatography with HRMS (LC-HRMS). The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent compound and any subsequent products with high precision.
For instance, the primary hydrolytic degradation pathway would involve the cleavage of the ester bond, yielding 3-phenylpropanoic acid and methanol (B129727). HRMS can confirm the identity of this acid by matching its measured exact mass to the theoretical mass. Further oxidative degradation could lead to hydroxylation of the aromatic ring. HRMS, particularly with tandem mass spectrometry (MS/MS), can pinpoint the location of such modifications by analyzing fragmentation patterns. tandfonline.com
Table 1: Potential Degradation Products of this compound and Their Theoretical Exact Masses
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Likely Degradation Pathway |
| This compound | C10H12O2 | 164.08373 | - |
| 3-Phenylpropanoic acid | C9H10O2 | 150.06808 | Hydrolysis |
| Methanol | CH4O | 32.02621 | Hydrolysis |
| Methyl 3-(4-hydroxyphenyl)propionate | C10H12O3 | 180.07864 | Oxidation |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. researchgate.netupi.edu The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample of this compound, its functional groups absorb radiation at these specific frequencies (wavenumbers), resulting in a unique spectral fingerprint. docbrown.info
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1750-1735 cm⁻¹. docbrown.infoazooptics.com
C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group typically produce intense bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C Bends: Absorptions corresponding to the carbon-carbon double bond stretching within the phenyl ring are found in the 1600-1450 cm⁻¹ region.
Aromatic C-H Bends: Out-of-plane bending vibrations for the substituted benzene ring give rise to characteristic bands in the fingerprint region, typically below 900 cm⁻¹.
Aliphatic C-H Stretches: The stretching vibrations of the C-H bonds in the ethyl chain appear in the 3000-2850 cm⁻¹ range.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1750 - 1735 | Strong |
| C-O (Ester) | Stretch | 1300 - 1000 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |
| C-H (Aromatic) | Bend (out-of-plane) | 900 - 675 | Strong to Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For studying the microbial degradation of aromatic compounds like this compound, a reversed-phase HPLC method with Ultraviolet (UV) detection is highly effective. rsc.orgscispace.com This approach is used to monitor the disappearance of the parent compound over time in a microbial culture. nih.govnih.govoup.com
In a typical setup, a C18 column is used, which separates compounds based on their hydrophobicity. A mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. scispace.com Because this compound contains a phenyl group, it strongly absorbs UV light. A UV detector, commonly set at a wavelength around 254 nm, provides excellent sensitivity and selectivity for quantification. By injecting samples from the microbial culture at different time points, a degradation profile can be constructed by measuring the decrease in the peak area corresponding to this compound.
Table 3: Representative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of analyte from the column |
| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |
| Injection Volume | 10 µL | Introduction of the sample |
| UV Detector Wavelength | 254 nm | Detection and quantification of the aromatic ring |
| Column Temperature | 30 °C | Ensures reproducible retention times |
For detecting trace levels of semi-volatile organic compounds like this compound in environmental samples such as water or air, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and solvent-free technique. sigmaaldrich.comgreyhoundchrom.comsepscience.comchromatographyonline.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract and concentrate analytes from a sample matrix. restek.com
The process involves exposing the SPME fiber to the sample (either by direct immersion in water or to the headspace above the sample). sigmaaldrich.com Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the heated injection port of a gas chromatograph. The trapped analytes are thermally desorbed onto the GC column, where they are separated before entering the mass spectrometer for identification and quantification. This method is highly sensitive, requires minimal sample preparation, and is suitable for on-site or field analysis. greyhoundchrom.comsepscience.com
Table 4: SPME-GC-MS Workflow for Environmental Analysis
| Step | Description | Key Parameters |
| 1. Extraction | The SPME fiber is exposed to the environmental sample (e.g., water). | Fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene), extraction time, temperature, agitation. |
| 2. Desorption | The fiber is inserted into the hot GC inlet to release the analytes. | Inlet temperature (e.g., 250 °C), desorption time. |
| 3. Separation | Analytes are separated on a GC column based on boiling point and polarity. | Column type (e.g., DB-5ms), oven temperature program. |
| 4. Detection | The mass spectrometer ionizes the separated compounds and detects the fragments. | Ionization mode (e.g., Electron Ionization), mass scan range. |
Computational Spectroscopy and Chemoinformatics in Data Analysis
The large and complex datasets generated by modern analytical instruments necessitate the use of computational and chemoinformatic tools for efficient analysis. swri.orgnih.govresearchgate.net These approaches are crucial for interpreting spectra, identifying unknown compounds, and managing analytical data.
In the context of this compound analysis, chemoinformatics plays several roles:
Spectral Prediction: Quantum mechanical calculations and machine learning models can predict the IR and mass spectra of a molecule. rsc.orgmit.educomputabio.comacs.orgacs.org These predicted spectra can be compared against experimental data to increase confidence in compound identification.
Database Searching: Experimental mass spectra of degradation products can be searched against large spectral libraries (e.g., MassBank, NIST) to find matches and rapidly identify known compounds. nih.gov
Data Processing Automation: Chemoinformatic software can automate the processing of raw data from LC-MS or GC-MS runs, including peak detection, alignment, and integration. This is particularly useful in metabolomics or degradation studies where hundreds of signals may be present. nih.gov
Structure Elucidation: For novel degradation products not present in databases, computational tools can analyze HRMS fragmentation data to propose likely chemical structures and fragmentation pathways, aiding in their characterization. nih.govslideshare.net
Table 5: Application of Chemoinformatics in the Analysis of this compound
| Analytical Technique | Chemoinformatic Application | Purpose |
| HRMS | Automated data processing and library searching | High-throughput identification of known degradation products. |
| HRMS/MS | In silico fragmentation tools | Proposing structures for unknown degradation products. |
| FTIR Spectroscopy | Computational spectral prediction (e.g., using DFT) | Confirming vibrational assignments in the experimental spectrum. |
| Chromatography (HPLC, GC) | Peak alignment and statistical analysis software | Comparing degradation profiles across different conditions or microbial strains. |
Theoretical and Computational Chemistry Studies of Methyl 3 Phenylpropionate
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling are indispensable for understanding the intrinsic properties of molecules like Methyl 3-phenylpropionate (B1229125). These methods allow for the detailed examination of electronic structure, conformational possibilities, and interactions with other molecules, providing insights that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing a basis for understanding their reactivity. frontiersin.orgresearchgate.net For Methyl 3-phenylpropionate, DFT calculations can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. researchgate.netmdpi.com
The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, DFT allows for the calculation of various quantum chemical descriptors that quantify reactivity. mdpi.com These descriptors help in understanding how the molecule will interact in different chemical environments.
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing charge distributions. nih.gov | Would visually confirm electron-rich areas (e.g., carbonyl oxygen) and electron-poor areas (e.g., hydrogens). |
Note: The values in this table are conceptual and represent the type of data obtained from DFT calculations.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govnih.gov For this compound, rotations can occur around the C-C single bonds of the propionate (B1217596) chain and the bond connecting the chain to the phenyl ring. The goal of this analysis is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. nih.gov
| Cα-Cβ-C(O)-O | Rotation around the bond adjacent to the carbonyl group. | Affects the positioning of the ester functional group. |
Note: C(ar) refers to an aromatic carbon, while Cα and Cβ refer to the carbons of the propionate chain.
Molecular Dynamics (MD) simulations are powerful computational tools for studying the physical movement of atoms and molecules over time. easychair.org These simulations can provide detailed, atomic-level insights into how a ligand, such as this compound, interacts with a biological target, like a protein receptor. easychair.orgnih.gov For instance, derivatives of this compound are known to interfere with insect feeding behavior, suggesting interactions with specific biological targets. medchemexpress.com
An MD simulation would model the dynamic process of this compound binding to a receptor. nih.gov By analyzing the simulation trajectory, researchers can identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), observe conformational changes in both the ligand and the target upon binding, and estimate the stability of the resulting complex. easychair.orgmdpi.com This information is invaluable for understanding the mechanism of action and for rational drug or pesticide design. nih.gov
Thermodynamic Property Prediction and Reaction Energetics
Computational methods are also employed to predict the thermodynamic properties of molecules and the energetics of their reactions. These predictions are vital for process design, understanding reaction mechanisms, and evaluating the feasibility of chemical transformations.
The free energy barrier, or activation energy, determines the rate of a chemical reaction; a lower barrier corresponds to a faster reaction. msu.edu Computational chemistry can be used to calculate the energy of the transition state, which is the highest point on the reaction energy profile between reactants and products. researchgate.net The difference between the energy of the reactants and the transition state is the free energy barrier.
Table 3: Conceptual Reaction Profile for a Hypothetical Reaction of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0 |
| Transition State 1 | Highest energy point for the first step. | +ΔG‡₁ |
| Intermediate | A metastable species formed during the reaction. | +ΔG_int |
| Transition State 2 | Highest energy point for the second step. | +ΔG‡₂ |
| Products | Final products of the reaction. | -ΔG_rxn |
Enthalpy change (ΔH) is the heat absorbed or released during a chemical reaction at constant pressure. It is a critical parameter in catalysis, indicating whether a process is exothermic (releases heat) or endothermic (absorbs heat). The National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical data for many compounds. nist.gov
A relevant catalytic process is the hydrogenation of Methyl Cinnamate (B1238496) to form this compound. The enthalpy of this reaction provides direct insight into the energy balance of this transformation.
Table 4: Standard Enthalpy of Reaction for the Formation of this compound
| Reaction | ΔrH° (kJ/mol) | Method |
|---|
Source: Data compiled by the NIST Chemistry WebBook. nist.gov
This exothermic value indicates that the hydrogenation of the double bond in the cinnamate precursor to yield this compound is an energetically favorable process that releases a significant amount of heat.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and toxicology. These methodologies are applied to derivatives of this compound to systematically explore the relationship between their chemical structures and biological activities. By quantifying molecular properties, known as descriptors, and correlating them with experimental data, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and less toxic derivatives.
Molecular Descriptors and Biological Activity Correlation
The biological activity of this compound derivatives is intrinsically linked to their physicochemical and structural properties, which can be quantified using molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.
In studies of compounds structurally related to this compound, such as other propionic acid derivatives, topological parameters have been shown to be significant in governing their antimicrobial activities. Specifically, Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv) have demonstrated a strong correlation with antibacterial and antifungal properties. These descriptors provide insights into the molecular shape, size, and degree of branching, which are critical for the interaction between the molecule and its biological target.
For this compound itself, a variety of molecular descriptors can be calculated to form the basis of QSAR studies. These descriptors, which would be modulated by the addition of various functional groups in its derivatives, are essential for correlating structure with activity.
Table 1: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Value | Significance in QSAR |
| Physicochemical | XLogP3 | 2.3 | Represents hydrophobicity, influencing membrane permeability and binding to hydrophobic pockets in target proteins. |
| Constitutional | Molecular Weight | 164.20 g/mol | Basic descriptor related to the size of the molecule. |
| Topological | Rotatable Bond Count | 4 | Indicates molecular flexibility, which can be crucial for binding to a receptor. |
| Electronic | Polar Surface Area | 26.3 Ų | Influences drug transport properties and interactions with polar residues in a binding site. |
| Quantum-Chemical | Dipole Moment | Value dependent on conformation | Describes the polarity of the molecule, which is important for electrostatic interactions with the target. |
This table is interactive. Users can sort the data by clicking on the column headers.
The correlation between these descriptors and a specific biological activity (e.g., enzyme inhibition, receptor binding, or antimicrobial efficacy) is typically established through statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a hypothetical QSAR model for an antimicrobial derivative of this compound might take the form of an equation where the biological activity is a function of its topological and electronic properties.
Predictive Modeling for Bioactivity and Toxicity
Predictive modeling in QSAR aims to develop robust and validated models that can accurately forecast the biological activity or toxicity of compounds that have not yet been synthesized or tested. This is a crucial step in prioritizing candidates for synthesis and reducing the reliance on extensive experimental screening. These in silico models are particularly valuable for assessing potential toxicity early in the drug development process.
The development of a predictive QSAR model involves several key stages:
Data Set Curation: A diverse set of this compound derivatives with known biological activities is compiled. This set is then divided into a training set for model development and a test set for external validation.
Descriptor Calculation and Selection: A wide range of molecular descriptors is calculated for each compound. Statistical methods are then employed to select a subset of descriptors that are most relevant to the biological activity being modeled.
Model Generation and Validation: Using the selected descriptors, a mathematical model is built using various algorithms (e.g., MLR, artificial neural networks, support vector machines). The model's predictive power is rigorously assessed through internal validation (e.g., cross-validation) and external validation using the test set.
For predicting the toxicity of this compound derivatives, QSAR models can be developed for various endpoints, including cytotoxicity, hepatotoxicity, and mutagenicity. These models often incorporate descriptors that are known to be associated with toxicological mechanisms, such as reactivity, hydrophobicity, and specific structural alerts. The goal is to create models that can flag potentially toxic derivatives before significant resources are invested in their development.
Table 2: Hypothetical QSAR Model Parameters for Predicting Bioactivity of this compound Derivatives
| Parameter | Description | Correlation | Implication for Derivative Design |
| XLogP3 | Hydrophobicity | Positive | Increasing hydrophobicity (to an optimal point) may enhance binding to a nonpolar active site. |
| Polar Surface Area (PSA) | Molecular Polarity | Negative | Lowering PSA might improve cell membrane penetration for intracellular targets. |
| Number of Hydrogen Bond Donors | H-bonding capacity | Positive | Adding H-bond donor groups could strengthen the interaction with the target protein. |
| Molecular Shape Index (κα1) | Molecular Shape | Positive | A more complex or specific molecular shape may lead to better complementarity with the binding site. |
This table is interactive. Users can sort the data by clicking on the column headers.
By leveraging chemoinformatics and QSAR, researchers can systematically navigate the chemical space around this compound to design derivatives with enhanced biological profiles and minimized toxicity. These computational approaches accelerate the discovery process and contribute to the development of safer and more effective chemical compounds.
Biochemical and Biological Activity Research of Methyl 3 Phenylpropionate and Its Derivatives
Metabolic Pathways and Regulation in Biological Systems
The metabolism of methyl 3-phenylpropionate (B1229125) involves several enzymatic steps that transform the compound into various intermediates. These pathways are crucial for its degradation in microbial systems and its processing within the human body.
Microbial Degradation Pathways (e.g., Escherichia coli)
While direct studies on the microbial degradation of methyl 3-phenylpropionate are not extensively detailed, the metabolic fate of its parent compound, 3-phenylpropionic acid, in Escherichia coli is well-characterized. It is proposed that this compound is initially hydrolyzed by bacterial esterases to yield 3-phenylpropionic acid and methanol (B129727). The resulting 3-phenylpropionic acid then enters a specific catabolic pathway.
The initial step in the degradation of the aromatic ring of 3-phenylpropionic acid is catalyzed by a multi-component enzyme system known as 3-phenylpropanoate dioxygenase. This enzyme introduces both atoms of molecular oxygen into the phenyl ring, a critical step for dearomatization and subsequent cleavage. The process requires NADH as a reducing agent.
Following the dioxygenase-mediated hydroxylation, the aromatic ring is cleaved. The degradation of 3-phenylpropionate in E. coli proceeds through the formation of 3-(2,3-dihydroxyphenyl)propionate. This intermediate is then subjected to meta-cleavage, a process that opens the aromatic ring between a hydroxylated carbon and an adjacent non-hydroxylated carbon. This cleavage is a hallmark of many bacterial pathways for the degradation of aromatic compounds. The accumulation of intermediates such as 3-(2,3-dihydroxyphenyl)propionate can lead to the formation of colored products, which has been utilized in laboratory settings to characterize mutants defective in this metabolic pathway researchgate.net.
Human Metabolite Identification and Cellular Locations
This compound is recognized as a human metabolite. Its presence has been identified in various cellular compartments, indicating its distribution and interaction within human biological systems.
Human Metabolite Cellular Locations
| Cellular Location | Presence |
|---|---|
| Cytoplasm | Identified |
| Extracellular Space | Identified |
While the specific metabolic products of this compound in humans are not extensively documented, the metabolism of related compounds like benzoate (B1203000) and phenylacetate (B1230308) involves conjugation with amino acids such as glycine (B1666218) and glutamine in the liver, leading to the formation of excretable products like hippurate and phenylacetylglutamine (B1677654) nih.govresearchgate.netresearchgate.nettandfonline.comnih.gov. It is plausible that this compound undergoes initial hydrolysis to 3-phenylpropionic acid, which may then be further metabolized through similar conjugation or beta-oxidation pathways.
Enzymatic Interactions and Metabolic Pathway Modulation
The enzymes of the 3-phenylpropionate catabolic pathway in E. coli are central to its degradation. The induction of these enzymes is regulated by the presence of the substrate. Studies have shown that 3-phenylpropionate itself induces the synthesis of the initial enzymes responsible for its conversion to 3-(2,3-dihydroxyphenyl)propionate researchgate.net. Subsequent enzymes in the pathway are induced by hydroxylated derivatives of 3-phenylpropionate researchgate.net. The key enzymes in this pathway include 3-phenylpropanoate dioxygenase, a dihydrodiol dehydrogenase, and a ring-cleavage dioxygenase.
Biological Activity and Mechanism of Action Studies
Research into the biological activities of this compound and its derivatives has revealed potential therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial action.
One notable derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) , has demonstrated significant anti-inflammatory properties. Studies have shown that MHPAP can inhibit the production of several key inflammatory cytokines in monocyte/macrophage-like cells nih.govsrce.hrnih.gov.
The mechanism of action for MHPAP's anti-inflammatory effects involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway nih.govsrce.hr. Specifically, MHPAP has been shown to inhibit the phosphorylation of NF-κB p65, a critical step in the activation of this pathway, which in turn prevents the transcription of pro-inflammatory genes nih.govsrce.hr. In silico analyses have suggested that MHPAP can bind to IκB kinase (IKK), a key enzyme in the NF-κB pathway nih.gov.
The inhibitory effects of MHPAP on inflammatory cytokines have been quantified with IC50 values in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) nih.govsrce.hr:
IC50 Values of MHPAP on Cytokine Production in LPS-Stimulated PBMCs
| Cytokine | IC50 (µM) |
|---|---|
| IL-6 | 0.85 |
| IL-1β | 0.87 |
| TNF-α | 1.22 |
Another area of investigation is the antimicrobial activity of this compound derivatives. A study on 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives revealed their potential as antimicrobial agents researchgate.netsrce.hrsrce.hr. These compounds, synthesized through the Baylis-Hillman reaction, were screened for their activity against various bacteria and fungi. Several of these derivatives exhibited potent antibacterial and antifungal activities, with Minimum Inhibitory Concentrations (MICs) comparable to standard drugs srce.hr.
Antimicrobial Activity of Selected 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | 16 |
| Derivative 2 | Escherichia coli | 32 |
These findings highlight the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.
Interaction with Molecular Targets and Receptors (e.g., Olfactory Receptors)
This compound and its related compounds interact with various molecular targets, most notably olfactory receptors. The structural characteristics of these molecules are crucial for their biological activity. For instance, the dihydro-derivative of methyl cinnamate (B1238496), this compound, does not exhibit the same melanogenesis-inhibiting properties as its counterpart. ebi.ac.uk This suggests that the double bond in the enone moiety of methyl cinnamate is a key feature for this specific biological activity, acting as a Michael reaction acceptor. ebi.ac.uk
In the context of olfaction, derivatives such as methylisoeugenol (B143332) have been studied for their interaction with specific olfactory receptors. Research on the mouse olfactory receptor Olfr73 has shown that it can be activated by eugenol, and methylisoeugenol can also elicit a response from this receptor. nih.gov This highlights the ability of phenylpropanoid structures to bind to and activate sensory receptors.
Research into Potential Anti-inflammatory, Antioxidant, or Anti-tumor Properties
The potential therapeutic properties of this compound derivatives have been a significant area of investigation, particularly concerning their anti-inflammatory, antioxidant, and anti-tumor effects.
Anti-inflammatory Activity: Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com Research into novel derivatives continues to yield promising results.
Cytokine Inhibition: A derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been identified as a potent anti-cytokine compound. It significantly inhibits inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in monocyte/macrophage-like cells by targeting the NF-κB signaling pathway. nih.gov
Edema Reduction: Another derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema models in rats. mdpi.comresearchgate.net Repeated administration of this compound led to a significant reduction in edema and a decrease in serum TNF-α levels. mdpi.comresearchgate.net
Enzyme Inhibition: Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate was found to inhibit COX-1, COX-2, and 5-LOX enzymes, indicating its potential as an anti-inflammatory agent. mdpi.com
Antioxidant Activity: The structure of phenylpropanoids lends itself to antioxidant activity. Structure-activity relationship (SAR) studies of phenylpropanoid amides of dopamine (B1211576) have shown that derivatives containing catechol moieties exhibit significant DPPH radical-scavenging activity. nih.gov The antioxidant properties of flavonoids, which share structural similarities, are also well-documented, with specific hydroxyl and methoxy (B1213986) substitutions enhancing their ability to scavenge reactive oxygen species. mdpi.com
Anti-tumor Properties: Synthetic phenylpropenone derivatives have been shown to possess anti-angiogenic and anti-tumor activity. One of the most effective compounds, 1,3-diphenyl-propenone (chalcone), inhibits multiple receptor tyrosine kinases, including VEGF receptor 2, thereby suppressing tumor growth and tumor-induced angiogenesis. nih.gov Furthermore, certain 1,3-benzodioxole (B145889) derivatives, when conjugated with arsenical precursors, have demonstrated improved anti-tumor efficiency by inducing oxidative stress and apoptosis in cancer cells. mdpi.com
| Derivative Type | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Phenylpropanoate Amino Acid Conjugate (MHPAP) | Inhibition of NF-κB pathway | Inhibition of inflammatory cytokines (IL-6, IL-1β, IL-8, TNF-α) | nih.gov |
| Pyrrole Derivative of 3-Phenylpropanoic Acid | Suppression of TNF-α | Reduction of paw edema | mdpi.comresearchgate.net |
| Phenylpropenone Derivative (Chalcone) | Inhibition of multiple receptor tyrosine kinases | Anti-angiogenic and anti-tumor activity | nih.gov |
| Phenylpropanoid Amides of Dopamine | DPPH radical-scavenging | Antioxidant activity | nih.gov |
Impact on Lipid Metabolism and Cell Signaling
Derivatives of 3-phenylpropionic acid have been shown to influence lipid metabolism and key cell signaling pathways.
Lipid Metabolism: N(4-methylphenyl)diphenimide, a related compound, has been identified as an effective hypolipidemic agent. It significantly reduces serum cholesterol and triglyceride levels. nih.gov The mechanism involves lowering VLDL- and LDL-cholesterol while elevating HDL-cholesterol. This compound also interferes with the incorporation of cholesterol and palmitic acid into chylomicrons, VLDL, and LDL. nih.gov
Cell Signaling: As mentioned previously, derivatives of this compound can modulate critical inflammatory signaling pathways. MHPAP inhibits the NF-κB pathway, which is a central regulator of immune and inflammatory responses. nih.gov Phenylpropenone derivatives have also been shown to inhibit downstream signaling, including ERK phosphorylation and NF-κB activation, following receptor activation. nih.gov Additionally, SAR studies have identified 3-arylpropionic acids as potent and selective agonists of the sphingosine-1-phosphate receptor-1 (S1P1), a key regulator of many physiological processes. nih.gov
Structure-Activity Relationships (SAR) of Phenylpropanoids as Antifeedants
Phenylpropanoids, including methyl 3-phenylpropanoate, have been extensively studied for their antifeedant properties against insects. The relationship between their chemical structure and biological activity is a key area of this research.
A study focusing on the pine weevil, Hylobius abietis, found that several phenylpropanoids act as potent antifeedants. nih.gov Among the most effective were methyl 3-phenylpropanoates. nih.gov The SAR analysis revealed several important factors:
Substituents on the Aromatic Ring: Monosubstitution with chloro, fluoro, or methyl groups, as well as 3,4-dichlorination on the methyl 3-phenylpropanoate structure, resulted in high potency. nih.gov
Parent Alcohol: The properties of the alcohol part of the ester also influence the antifeedant activity. nih.gov
Polarity: The presence of non-polar substituents, such as methoxy or methylenedioxy groups, tends to enhance antifeedant activity in simple phenylpropanoids. researchgate.net Conversely, polar substituents like hydroxyl groups often reduce activity. researchgate.net
Acaricidal Activity and SAR of 3-Arylpropionate Esters
A series of 3-arylpropionate esters have been designed and evaluated for their effectiveness as acaricides against the mange mite, Psoroptes cuniculi. nih.govresearchgate.net Several of these compounds showed excellent activity, superior to the standard drug ivermectin. nih.gov
The SAR analysis provided key insights into the structural requirements for high acaricidal activity:
Ester Group: The ester group is essential for the activity. nih.govresearchgate.net
Steric Hindrance: Small steric hindrance near the ester group is advantageous for high potency. nih.gov
Alcohol Chain Length: Esters with linear alcohols of less than four carbons (
Phenyl Ring Substitution: Substituents on the 3-phenyl ring, or the replacement of the phenyl ring with a heterocyclic aryl group, generally lead to a decrease in activity. nih.govresearchgate.net
Ester Position: The position of the ester group within the ester chain also affects activity, with 3-phenyl propionates showing the highest activity compared to benzoates. nih.gov
| Structural Feature | Impact on Acaricidal Activity | Reference |
|---|---|---|
| Ester Group | Vital for activity | nih.govresearchgate.net |
| Small Steric Hindrance (near ester) | Advantageous for high activity | nih.gov |
| <C4 Linear Alcohol Esters | Higher activity | nih.govresearchgate.net |
| Substituents on 3-phenyl ring | Generally decreases activity | nih.govresearchgate.net |
Environmental Fate and Ecotoxicological Research of Methyl 3 Phenylpropionate
Degradation in Environmental Systems
The degradation of Methyl 3-phenylpropionate (B1229125) in the environment can occur through both biotic and abiotic pathways. Its chemical structure, an ester of 3-phenylpropionic acid, suggests that hydrolysis and microbial metabolism are likely the primary routes of transformation.
Specific studies employing radiolabeling techniques to track the degradation products of Methyl 3-phenylpropionate in soil and water systems have not been identified in publicly available scientific literature. Radiolabeling is a precise method to trace the metabolic pathways of a compound and identify its transformation products. The absence of such studies indicates a significant data gap in understanding the complete environmental degradation pathway of this compound.
In principle, a radiolabeled study would involve tagging the this compound molecule with a radioactive isotope, such as Carbon-14 (¹⁴C), at a specific position (e.g., in the benzene (B151609) ring or the ester group). The compound would then be introduced into controlled soil or water microcosms. Over time, samples would be analyzed to identify and quantify the parent compound and any resulting metabolites, including the ultimate degradation product, ¹⁴CO₂, which would indicate complete mineralization.
Direct research on the microbial biodegradation of this compound for bioremediation applications is not extensively documented. However, the degradation of its parent acid, 3-phenylpropionic acid, is known to be an important microbial process in the natural environment researchgate.net. The initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the ester bond by esterases, yielding 3-phenylpropionic acid and methanol (B129727). Both of these products are readily biodegradable by a wide range of microorganisms.
The resulting 3-phenylpropionic acid can then be further metabolized through various aromatic degradation pathways. For instance, it can be a substrate for dioxygenase enzymes, leading to ring cleavage and subsequent entry into central metabolic pathways. Given the widespread occurrence of bacteria capable of degrading aromatic hydrocarbons, it is plausible that this compound can be mineralized in environments with adapted microbial communities.
Potential bioremediation strategies could involve bioaugmentation, where specific microbial strains with high degradation capabilities are introduced to a contaminated site, or biostimulation, which involves the addition of nutrients to enhance the activity of the indigenous microbial population.
Environmental Presence and Removal in Wastewater Treatment Processes
As a component of various consumer products, this compound is expected to enter the wastewater stream. Its fate in wastewater treatment plants (WWTPs) is critical in determining its potential release into the aquatic environment.
Specific monitoring data for this compound in WWTP influents and effluents are scarce in the scientific literature. General studies on the occurrence of fragrance materials in wastewater have been conducted, but these often focus on a broader range of more commonly used or persistent compounds. The lack of targeted monitoring for this compound makes it difficult to assess its prevalence and environmental loading from WWTPs.
The removal of fragrance compounds in WWTPs is influenced by a combination of their physicochemical properties and the operational parameters of the treatment plant. For a compound like this compound, which is relatively hydrophobic, sorption to sewage sludge is expected to be a significant removal mechanism.
Factors that would influence its removal efficiency include:
Sludge Retention Time (SRT): A longer SRT generally leads to a more diverse and adapted microbial population, which can enhance the biodegradation of organic compounds.
Hydraulic Retention Time (HRT): The time wastewater spends in the treatment process can affect the extent of both biodegradation and sorption.
Temperature: Microbial activity is temperature-dependent, with warmer temperatures generally favoring higher biodegradation rates.
Redox Conditions: The presence or absence of oxygen (aerobic vs. anaerobic conditions) will determine the types of microbial communities that are active and the degradation pathways that can occur.
The following table summarizes the expected influence of these factors on the removal of a moderately hydrophobic and biodegradable compound like this compound.
| Factor | Influence on Removal Efficiency | Mechanism |
|---|---|---|
| Increased Sludge Retention Time (SRT) | Increase | Enhanced biodegradation due to acclimated microbial population. |
| Increased Hydraulic Retention Time (HRT) | Increase | More time for biodegradation and sorption to occur. |
| Increased Temperature | Increase (within optimal range) | Higher microbial metabolic rates. |
| Aerobic Conditions | Generally Higher | Aerobic degradation pathways are typically faster for aromatic compounds. |
Ecotoxicity and Persistence Studies
Information on the ecotoxicity and environmental persistence of this compound is limited. A safety data sheet for the compound suggests that it may persist in the environment due to its low water solubility and immiscibility with water fishersci.com. However, this is a general statement and not based on specific experimental data.
No detailed studies on the acute or chronic toxicity of this compound to a range of aquatic or terrestrial organisms were found in the reviewed literature. Such studies would be necessary to determine the No-Observed-Effect Concentration (NOEC), the Lowest-Observed-Effect Concentration (LOEC), and the Lethal Concentration (LC50) for various species, which are essential for a formal environmental risk assessment.
The persistence of a chemical in the environment is a key factor in its potential to cause long-term adverse effects. While the potential for biodegradation exists, the actual rate of degradation under various environmental conditions (e.g., in different types of soil, sediment, and water) has not been thoroughly investigated for this compound.
The following table provides a summary of the limited available information and highlights the significant data gaps regarding the ecotoxicity and persistence of this compound.
| Parameter | Finding | Source |
|---|---|---|
| Persistence | May persist based on low water solubility. | fishersci.com |
| Bioaccumulation | No information available. | fishersci.com |
| Mobility | Not likely to be mobile in the environment due to low water solubility. | fishersci.com |
| Aquatic Toxicity | No specific data available. | - |
| Terrestrial Toxicity | No specific data available. | - |
Bioaccumulation and Mobility in Environmental Compartments
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. A key indicator of a substance's potential to bioaccumulate is the octanol-water partition coefficient (Kow), often expressed as its logarithm (LogP). A higher LogP value generally suggests a greater potential for the substance to partition into fatty tissues (lipids) of organisms.
Mobility
The mobility of a chemical in the environment determines its distribution across different compartments such as water, soil, and air. This is largely governed by properties like water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
This compound is described as being insoluble or immiscible in water. nih.govfishersci.comfishersci.ca This low water solubility is a primary factor limiting its mobility in aqueous systems. In the event of a release into the environment, the compound would be expected to partition from the water column to sediment or suspended organic matter. Its low solubility suggests that it is not likely to be mobile in the environment and leaching through the soil profile to groundwater is expected to be minimal. fishersci.com General principles of environmental science suggest that the movement of such substances in soil is often limited, as they tend to adsorb to soil organic matter. oregonstate.eduresearchgate.net
The table below summarizes the key physicochemical properties of this compound that influence its environmental fate.
Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Property | Value | Implication for Environmental Fate |
| Molecular Formula | C₁₀H₁₂O₂ | Basic identifying information. |
| Molecular Weight | 164.20 g/mol | Influences physical properties like volatility. |
| Water Solubility | Insoluble / Immiscible nih.govfishersci.comfishersci.ca | Low mobility in water; tendency to adsorb to sediment and soil. |
| LogP (Octanol-Water Partition Coefficient) | 2.32 nih.gov | Moderate potential for bioaccumulation in organisms. |
| Boiling Point | 236 - 239 °C fishersci.com | Indicates low volatility under normal environmental conditions. |
| Specific Gravity | ~1.05 g/cm³ fishersci.com | Denser than water, may sink in aquatic systems if released in quantity. |
Impact on Aquatic and Terrestrial Ecosystems (General Considerations)
Comprehensive ecotoxicological data, derived from standardized tests on representative aquatic and terrestrial organisms, are essential for a thorough environmental impact assessment. However, for this compound, there is a notable absence of such detailed research findings in publicly accessible databases and safety data sheets. fishersci.comcymitquimica.com
Aquatic Ecosystems
Specific studies detailing the acute or chronic toxicity of this compound to key aquatic organisms such as fish, daphnids (invertebrates), and algae are not currently available. Therefore, values like the half-maximal effective concentration (EC50) or lethal concentration (LC50) have not been established for this compound. fishersci.com
Based on its physical properties, if this compound enters an aquatic environment, its low water solubility would cause it to predominantly associate with sediment and particulate organic matter rather than remaining dissolved in the water column. fishersci.com This would primarily expose benthic (bottom-dwelling) organisms to the substance. The potential toxic effects on these organisms remain uninvestigated.
Terrestrial Ecosystems
Similarly, there is a lack of research on the effects of this compound on terrestrial ecosystems. The impact on soil microorganisms, which are vital for nutrient cycling, has not been documented. Furthermore, no information is available regarding its potential phytotoxicity (toxicity to plants) or its effects on soil-dwelling invertebrates like earthworms. Due to its expected low mobility in soil, any potential impacts would likely be concentrated in the upper soil layers where the substance is introduced. fishersci.comresearchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Methyl 3-phenylpropionate (B1229125) as a Key Intermediate in Organic Synthesis
Methyl 3-phenylpropionate is widely recognized as an important raw material and intermediate in organic synthesis. lookchem.comguidechem.com Its chemical structure, containing a benzene (B151609) ring attached to a methyl ester group via a propyl chain, offers multiple sites for chemical reactions, including hydrolysis of the ester and electrophilic substitution on the aromatic ring. zhishangchem.com This reactivity makes it a foundational molecule for constructing more complex chemical architectures. The compound is typically synthesized through the Fischer esterification of 3-phenylpropionic acid with methanol (B129727), often using an acid catalyst like sulfuric acid. guidechem.comzhishangchem.com
In the pharmaceutical sector, this compound is a key intermediate for the synthesis of various drug precursors and active pharmaceutical ingredients. lookchem.comzhishangchem.com It is particularly useful in the preparation of biologically active compounds that feature phenylalkyl groups. guidechem.com Research has indicated its role in the synthesis of molecules with potential anti-inflammatory, antioxidant, and anti-tumor activities. zhishangchem.com The phenylpropionate scaffold is a common structural motif in many pharmaceutical compounds, and this compound provides a readily available and cost-effective starting point for their synthesis.
The utility of this compound extends to the agrochemical and dyestuff industries, where it functions as a crucial intermediate. lookchem.comguidechem.com In agrochemical synthesis, it serves as a precursor for creating new pesticides and herbicides. Derivatives of this compound have been investigated for their ability to interfere with insect feeding behaviors. medchemexpress.com In the dyestuff industry, its aromatic structure is a useful component for building complex dye molecules, contributing to the color and stability of the final products.
Development of Novel Derivatives with Enhanced Properties
The chemical versatility of this compound allows for the development of a wide array of derivatives with specialized and enhanced properties. By modifying its core structure, scientists can fine-tune its biological activity, chemical reactivity, and physical characteristics for specific applications.
Significant research has focused on creating bioactive compounds from this compound. One notable area is the development of acaricides for controlling mites and ticks. Studies have shown that certain 3-arylpropionate derivatives exhibit high efficiency as acaricides against pests like Psoroptes cuniculi.
Beyond agricultural applications, this compound and its derivatives are utilized in the food and fragrance industries. The parent compound itself is used as a flavoring agent, often to impart sweet, fruity, or floral notes in products like beverages and confectionery. zhishangchem.comnih.gov
| Derivative Class | Application Area | Example of Activity |
| 3-Arylpropionates | Agrochemical | High-efficiency acaricides |
| Phenylpropanoids | Agrochemical | Antifeedants for pine weevils |
| Ester Derivatives | Food & Fragrance | Flavor enhancers (e.g., for strawberry, apple) zhishangchem.com |
The modification of this compound can yield derivatives with tailored reactivity for use in specific catalytic processes. Research has demonstrated the selective hydrogenation of this compound using advanced catalysts. For instance, a heterogeneous TiO₂-supported Rhenium catalyst (Re/TiO₂) has been shown to effectively convert this compound into 3-phenylpropanol. ebi.ac.uk This catalytic system is highly selective for the ester group, preventing the hydrogenation of the aromatic ring, a common side reaction with other catalysts. ebi.ac.uk DFT studies suggest this high selectivity is due to the Re catalyst's stronger affinity for the ester group compared to the benzene ring. ebi.ac.uk Furthermore, related α-imino ester derivatives are valuable precursors for synthesizing a variety of α-amino acid derivatives through reactions like hydrogenation and cycloaddition. researchgate.net
| Catalyst System | Transformation | Product | Key Finding |
| Re/TiO₂ | Selective Hydrogenation | 3-Phenylpropanol | High selectivity for the ester group over the aromatic ring ebi.ac.uk |
Potential in Polymer Materials and Functional Materials Research
The molecular structure of this compound makes it a candidate for the development of novel polymers and functional materials. zhishangchem.com While direct polymerization is not common, its derivatives can be used as monomers for creating specialized polymers. For example, research into related thioester precursors has led to the biosynthesis of new polythioesters (PTEs) with unique properties. A study on 3-mercapto-2-methylpropionic acid, a structurally similar compound, resulted in the creation of poly(3-mercapto-2-methylpropionate), a novel bio-polythioester with rubber-like elasticity and an elongation at break of up to 2600%. semanticscholar.org This demonstrates the potential of the propionate (B1217596) backbone for creating high-performance, flexible bioplastics.
In the field of functional materials, the phenylpropionate structure can be incorporated to enhance properties like biocompatibility or to serve as an adsorbent material. zhishangchem.com The ability to create copolymers with monomers like 3-hydroxybutyrate (B1226725) allows for the tuning of material properties, making them softer, more flexible, and less crystalline as the thioester fraction increases. semanticscholar.org
Future Directions and Emerging Research Areas
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The conventional synthesis of methyl 3-phenylpropionate (B1229125) often involves esterification of 3-phenylpropionic acid with methanol (B129727) using strong mineral acids like sulfuric acid as catalysts. zhishangchem.comprepchem.com While effective, this method presents challenges related to catalyst recovery, waste generation, and harsh reaction conditions. Future research is directed towards the development of innovative and sustainable catalytic systems that are recoverable, reusable, and operate under milder conditions.
Key research trends include:
Heterogeneous Catalysts: The development of solid acid catalysts, such as zeolites, supported metal oxides, and ion-exchange resins, offers a promising alternative. These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for continuous processing.
Biocatalysts: The use of enzymes, particularly lipases, for esterification is a key area of green chemistry. Biocatalysis offers high selectivity under mild conditions (ambient temperature and pressure), significantly reducing energy consumption and byproduct formation.
Nanocatalysts: Catalysts based on nanoparticles provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Research into magnetic nanocatalysts is particularly promising, as they can be easily recovered using an external magnetic field.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be designed with specific catalytic sites. Their tunable structure allows for the creation of highly selective and efficient catalysts for esterification reactions. soton.ac.uk The integration of active species into a MOF structure can create a multifunctional catalyst that combines high activity with the benefits of a heterogeneous system. soton.ac.uk
Table 1: Comparison of Catalytic Systems for Methyl 3-phenylpropionate Synthesis
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Conventional Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid zhishangchem.com | High reaction rates, readily available. | Improving efficiency and reducing environmental impact. |
| Heterogeneous Solid Acids | Zeolites, Niobium Oxides on Silica (B1680970) researchgate.net, Sulfonated Resins | Easy separation and recovery, reusability, reduced corrosion. | Enhancing stability, activity, and resistance to deactivation. |
| Biocatalysts | Immobilized Lipases (e.g., from Candida antarctica) | High selectivity, mild reaction conditions, biodegradable. mdpi.com | Improving enzyme stability, reusability, and cost-effectiveness. |
| Nanocatalysts | Magnetic Iron Oxide Nanoparticles with Acidic Groups | High surface area, excellent activity, easy magnetic separation. | Controlling particle size and surface chemistry for optimal performance. |
| Metal-Organic Frameworks (MOFs) | Cr-MIL-101, UiO-66 functionalized with sulfonic acid groups | Tunable porosity and active sites, high selectivity. soton.ac.uk | Designing multifunctional MOFs for one-pot synthesis routes. |
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool for accelerating research and development, offering insights that are often difficult to obtain through experiments alone. researchgate.net For this compound, advanced computational modeling can be applied to predict its properties, optimize its synthesis, and explore its biological interactions.
Emerging computational approaches include:
Quantum Mechanics (QM) Simulations: These methods can be used to elucidate reaction mechanisms for the synthesis of this compound with novel catalysts. By modeling transition states and reaction pathways, researchers can identify rate-limiting steps and design more efficient catalysts.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions. stmjournals.com This can be used to study the binding of this compound derivatives to biological targets, such as enzymes or receptors, which is crucial for its application as a pharmaceutical intermediate. zhishangchem.comstmjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate chemical structure with biological activity or physical properties. researchgate.net This approach can be used to predict the flavor profiles, fragrance characteristics, or potential bioactivities of novel, unsynthesized derivatives of this compound, guiding experimental efforts towards the most promising candidates.
Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms can analyze large datasets to predict reaction outcomes, optimize synthesis conditions, and screen virtual libraries of compounds for desired properties. stmjournals.com This can significantly reduce the time and cost associated with discovering new applications for this compound.
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Primary Application Area | Potential Insights for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Catalyst Design & Reaction Mechanisms | Optimization of catalytic synthesis by understanding electronic interactions. |
| Molecular Dynamics (MD) | Biological Interactions | Predicting binding affinity and mode of action for pharmaceutical applications. stmjournals.com |
| QSAR | Property Prediction | Screening for new flavor/fragrance compounds or predicting toxicity of derivatives. |
| Machine Learning (ML) / AI | Process Optimization & Discovery | Accelerating the discovery of new synthetic routes and novel bioactive derivatives. |
Integrative Omics Approaches in Biological Activity Studies
This compound is an endogenous human metabolite and serves as an intermediate in the synthesis of bioactive molecules, with potential effects on lipid metabolism and cell signaling. zhishangchem.comglpbio.com Integrative "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to unraveling its complex biological roles. nih.gov
Future research directions using omics include:
Metabolomics: Untargeted metabolomics can map the global changes in an organism's or cell's metabolite profile upon exposure to this compound. This can help identify the specific metabolic pathways it modulates, providing clues to its mechanism of action.
Transcriptomics and Proteomics: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular machinery that responds to this compound. mdpi.com This can reveal its molecular targets and downstream signaling cascades.
Multi-Omics Integration: The true power of this approach lies in integrating data from multiple omics levels. mdpi.comrsc.org For example, correlating changes in gene expression with alterations in metabolite levels can provide a comprehensive picture of the compound's biological impact, from the genetic level to functional outcomes. This is crucial for validating its therapeutic potential and understanding its role in human physiology.
Table 3: Omics Technologies in the Study of this compound
| Omics Field | Technology Used | Key Questions to Address |
|---|---|---|
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Which metabolic pathways are affected by this compound? |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes are up- or down-regulated in response to the compound? |
| Proteomics | Mass Spectrometry (MS) | What are the protein targets of this compound? |
| Integrative Omics | Computational Biology & Bioinformatic Tools rsc.org | How do genetic, transcriptomic, proteomic, and metabolic changes collectively define its biological function? |
Development of Green Chemistry Approaches in Synthesis and Degradation
The principles of green chemistry are central to the future of chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.com For this compound, this extends beyond catalysis to encompass the entire lifecycle of the compound.
Key areas for development include:
Green Solvents: Research is moving towards replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids (e.g., CO2), or even water. mdpi.com Solvent-free reaction conditions are another highly desirable goal. mdpi.com
Alternative Energy Sources: The use of microwave and ultrasound irradiation can dramatically reduce reaction times and energy input compared to conventional heating methods. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Biodegradation Studies: Investigating the environmental fate and microbial degradation pathways of this compound is crucial. This knowledge can inform the design of new, more readily biodegradable derivatives for applications where environmental release is possible.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
The most significant breakthroughs in understanding and utilizing this compound will emerge from research that transcends traditional disciplinary boundaries. The convergence of chemistry, biology, and environmental science will create a holistic perspective on the compound.
Future interdisciplinary research will focus on:
Chemo-Biological Investigations: This involves chemists synthesizing novel derivatives of this compound, followed by biologists using advanced techniques like high-throughput screening and omics to evaluate their biological activities. This synergy is essential for drug discovery and for understanding its role as a signaling molecule.
Sustainable Production and Bioremediation: This combines green chemistry principles for sustainable synthesis with environmental microbiology to study and enhance the natural degradation of the compound in soil and water. This is critical for ensuring its environmental compatibility.
Ecological Chemistry: As a naturally occurring compound in some plants, research can explore its ecological role, such as its function in plant-insect interactions. nih.govmedchemexpress.com This knowledge, at the interface of biology and environmental science, could lead to the development of novel, nature-inspired crop protection agents.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, driving innovation in sustainable chemical production, medicine, and environmental science.
Q & A
Q. What are the established methods for synthesizing methyl 3-phenylpropionate, and how are purity and structural integrity validated?
this compound (CAS 103-25-3) is typically synthesized via esterification of 3-phenylpropionic acid with methanol under acid catalysis. Key validation steps include:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (164.2011 g/mol) and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the ester functional group and aromatic proton integration .
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) .
Q. How can this compound be detected and quantified in biological or environmental samples?
Analytical methods include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection in metabolomic studies, leveraging its molecular ion ([M+H]⁺ at m/z 165.1) .
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) for quantification in microbial degradation studies .
- Solid-Phase Microextraction (SPME) coupled with GC-MS for environmental samples to minimize matrix interference .
Q. What are the primary metabolic pathways of this compound in microbial systems?
In Escherichia coli K-12, degradation involves:
- Dioxygenase-mediated cleavage to form cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol.
- Dehydrogenation to 3-(2,3-dihydroxyphenyl)propionate.
- Ring cleavage via 1,2-dioxygenase, yielding 2-hydroxy-6-keto-nona-2,4-dienedioate and succinate . These pathways are critical for studying biodegradation and bioremediation applications.
Advanced Research Questions
Q. How do ternary complexes involving this compound and metal ions (e.g., Cu²⁺, Zn²⁺) influence stability and reactivity in solution?
this compound forms stable ternary complexes with Cu²⁺ or Zn²⁺ and 2,2'-bipyridyl. Key findings include:
- Stability constants (log K<sup>st</sup> = 0.9 ± 0.3) determined via potentiometric titrations and UV-difference spectroscopy .
- Intramolecular stacking interactions between the phenyl ring and pyridyl groups enhance complex stability, independent of the thioether group in analogous systems .
- Applications in catalysis or material science require pH optimization (e.g., pH 8.5–9.0) to maximize ligand-metal coordination .
Q. What statistical approaches are recommended for resolving contradictions in metabolite data involving this compound?
In metabolomic studies, discrepancies (e.g., gut microbiota vs. dietary sources) can be addressed via:
- Multivariate linear regression (MLR) to isolate covariates (e.g., sex, age). For example, MLR models for salivary 3-phenylpropionate in oral cancer studies retained significance (p = 0.017) even after adjusting for sex .
- Pathway enrichment analysis to distinguish host vs. microbial contributions, leveraging tools like KEGG pathway mapping .
- Batch-effect correction (e.g., ComBat) for inter-study variability in LC-MS datasets .
Q. How does this compound interact with human metabolic enzymes, and what are the implications for biomarker discovery?
- Medium-chain acyl-CoA synthetase (ACSM5) ligates 3-phenylpropionate to CoA, linking it to xenobiotic metabolism .
- Genetic variants (e.g., ACSM5 rs11647589) correlate with altered metabolite levels, suggesting roles in metabolic syndrome or drug metabolism .
- As a biomarker, its association with fruit-derived phenolic compounds (e.g., cranberry) necessitates controlled dietary profiling in cohort studies .
Q. What crystallographic techniques are used to characterize this compound derivatives, and what structural insights do they provide?
- Single-crystal X-ray diffraction reveals monoclinic symmetry (P2₁ space group) and intermolecular interactions (e.g., hydrogen bonding) in derivatives like methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]-amino}-3-phenylpropionate .
- Thermal ellipsoid plots quantify atomic displacement parameters, critical for assessing stability in drug design .
Methodological Considerations
-
Experimental Design for Environmental Fate Studies :
Use radiolabeled (e.g., ¹⁴C) this compound to track degradation products in soil/water systems. Combine with high-resolution mass spectrometry (HRMS) to identify transient intermediates . -
Data Interpretation in Complex Systems :
Apply molecular dynamics simulations to model ligand-metal interactions in ternary complexes, validating results against experimental stability constants . -
Ethical and Technical Challenges in Human Studies :
Ensure informed consent and dietary controls to mitigate confounding from exogenous 3-phenylpropionate sources (e.g., fruits). Use web-based questionnaires with cryptographic data anonymization to reduce respondent burden .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
